REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]1[NH:6][C:7](=[O:15])[C:8]2[CH2:14][O:13][CH2:12][CH2:11][C:9]=2[N:10]=1)=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>C1COCC1>[NH2:1][CH2:4][C:5]1[NH:6][C:7](=[O:15])[C:8]2[CH2:14][O:13][CH2:12][CH2:11][C:9]=2[N:10]=1
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC=1NC(C2=C(N1)CCOC2)=O
|
Name
|
|
Quantity
|
26.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
945 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
18.17 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a fine precipitate formed
|
Type
|
ADDITION
|
Details
|
After an addition 2 h the reaction mixture
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered twice
|
Type
|
CONCENTRATION
|
Details
|
concentrated to approximately ⅓ of the original volume
|
Type
|
FILTRATION
|
Details
|
filtered once more
|
Type
|
WASH
|
Details
|
The solid material was washed with THF
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
NCC=1NC(C2=C(N1)CCOC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.82 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |